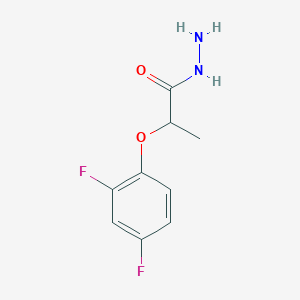

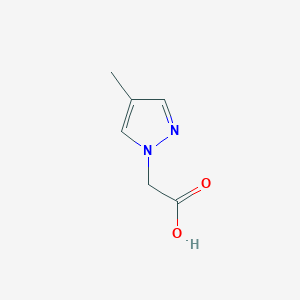

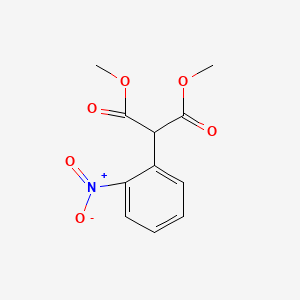

![molecular formula C15H13BrO4 B1309138 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid CAS No. 113457-37-7](/img/structure/B1309138.png)

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid is a compound that can be associated with various chemical studies and applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related bromo and methoxy substituted benzoic acid derivatives is well-documented. For instance, the synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid involves multiple steps including methylation, ester hydrolysis, and radiolabeling, indicating a complex synthetic route that could be similar for the synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid . Another related synthesis is that of methyl 4-bromo-2-methoxybenzoate, which involves bromination, hydrolysis, cyanidation, methoxylation, and esterification . These methods suggest that the synthesis of the compound would likely involve multi-step reactions including protection and deprotection strategies, functional group transformations, and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of bromo and methoxy substituted benzoic acids can be complex, with potential for various intermolecular interactions. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays type II Br...Br interactions, Br...π, and weak H-bonding interactions in its crystal structure . These findings suggest that 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid may also exhibit similar halogen bonding and hydrogen bonding patterns, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of bromo and methoxy substituted benzoic acids can involve nucleophilic substitution reactions, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacting with various nucleophiles . Additionally, oxidative debenzylation reactions are possible with 4-methoxy-α-methylbenzyl esters, indicating that the benzyl group can be removed under oxidative conditions . These reactions highlight the potential reactivity of the benzyl and methoxy groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insights into the behavior of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. The stability of 4-bromomethyl-3-nitrobenzoic acid under various conditions, including hydrolytic and oxidative stress, suggests that the bromo and methoxy substituents can influence the stability of the compound . The urease inhibitory activity of an oxovanadium(V) complex derived from a related benzohydrazone compound indicates potential biological activity, which could be relevant for the compound . Furthermore, the antibacterial activity of hydrazide-hydrazones of 3-methoxybenzoic acid against Bacillus spp. suggests that methoxy-substituted benzoic acids can have significant biological properties .

Applications De Recherche Scientifique

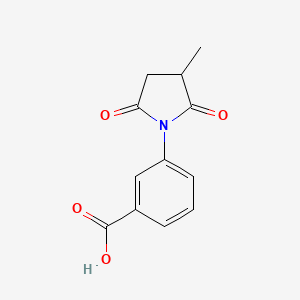

Anti-inflammatory Agents

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : The compound is used in the synthesis of a cinnamic-amino acid hybrid molecule, which is being developed as a potent anti-inflammatory agent .

- Methods of Application : The compound is combined with an amino acid (glycine) to create a hybrid molecule. This molecule is then tested for its inhibitory activity on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation .

- Results : The hybrid molecule showed high COX-2 inhibitory activity, with an IC50 value of 6 µM. It also demonstrated favorable pharmacokinetic properties and was found to be orally bioavailable according to Lipinski’s rule of five .

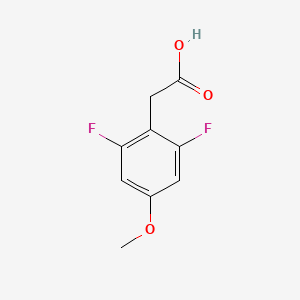

DNA-binding Agents

- Scientific Field : Medicinal Chemistry .

- Application Summary : The compound is used in the synthesis of new barbituric acid derivatives, which are evaluated as DNA-binding agents .

- Methods of Application : The compound is used to synthesize novel barbituric acid derivatives. These derivatives are then evaluated for their interactions with DNA through molecular docking studies and quantum mechanics calculations .

- Results : Among the synthesized barbituric acid derivatives, certain compounds showed promising interactions with DNA via the minor groove binding. These interactions were confirmed through UV-Visible titration .

Propriétés

IUPAC Name |

4-[(4-bromophenyl)methoxy]-3-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO4/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATMQUPWPCOCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)OCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

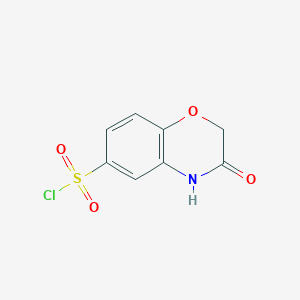

![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)

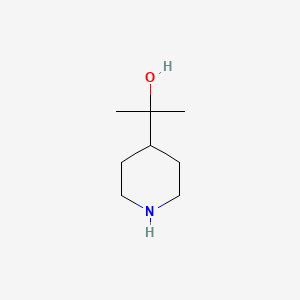

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

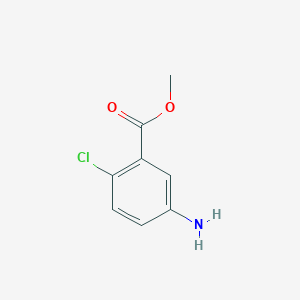

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N'-Hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide](/img/structure/B1309093.png)